N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide is an organic compound with the molecular formula C13H12ClN3O It is a derivative of pyridine and phenylamine, characterized by the presence of an aminomethyl group attached to the phenyl ring and a chloropyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Aminomethyl Phenyl Intermediate: The starting material, 3-nitrobenzyl chloride, undergoes a reduction reaction to form 3-aminomethylbenzyl chloride.
Coupling with Chloropyridine Carboxylic Acid: The intermediate is then coupled with 2-chloropyridine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods like high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form amines.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in enzymatic reactions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the chloropyridine moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-[3-(aminomethyl)phenyl]-N,N-dimethylamine
- N-[3-(aminomethyl)-4-fluorophenyl]-5-(4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine
Comparison: N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide is unique due to the presence of both the aminomethyl phenyl and chloropyridine carboxamide groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the chloropyridine moiety enhances its potential for nucleophilic substitution reactions, while the aminomethyl group provides opportunities for hydrogen bonding and interaction with biological targets.
Properties
Molecular Formula |
C13H12ClN3O |
---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-chloropyridine-4-carboxamide |
InChI |
InChI=1S/C13H12ClN3O/c14-12-7-10(4-5-16-12)13(18)17-11-3-1-2-9(6-11)8-15/h1-7H,8,15H2,(H,17,18) |
InChI Key |
GEKLWZIMODLODJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=NC=C2)Cl)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.